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Compound Name: Psb-CB5

CAS No.: 1627710-30-8

Cat. No.: B606684

Get Quote

The expression of GPR18 varies significantly across different human tissues at both the mRNA

and protein levels. It is most prominently found in tissues and cells associated with the immune

system.[1][3] The following table summarizes the relative expression levels based on data

compiled from various sources, including The Human Protein Atlas and transcriptomic studies.
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GPR18 activation initiates downstream signaling cascades primarily through coupling to Gαi/o

and Gαq/11 proteins, while no significant coupling to Gαz or Gα15 has been observed. Some

evidence also suggests potential coupling through Gαs. These pathways modulate cellular

processes including migration, proliferation, and inflammatory responses.

Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. Conversely, Gαq/11 activation stimulates

phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular

calcium and activation of protein kinase C (PKC). Downstream of these initial events, GPR18

signaling has been shown to induce the phosphorylation of mitogen-activated protein kinases

(MAPKs) such as ERK1/2.
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Caption: GPR18 receptor signaling cascade.

Experimental Protocols
The quantification and localization of GPR18 in tissues and cells are commonly achieved

through a combination of molecular biology and immunology techniques. A typical workflow

involves sample preparation followed by specific assays for mRNA or protein analysis.
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Caption: Workflow for GPR18 expression studies.

Quantitative Real-Time PCR (qPCR) for GPR18 mRNA
Expression
This protocol provides a method for quantifying GPR18 mRNA levels from tissue or cell

samples.

A. RNA Extraction and cDNA Synthesis:

Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., containing

TRIzol).

Isolate total RNA according to the manufacturer's protocol (e.g., RNeasy Mini Kit, Qiagen).

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

checking integrity on an agarose gel.

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse

transcription kit with oligo(dT) or random primers. The reaction is typically performed in a

thermocycler.

Dilute the resulting cDNA with nuclease-free water to a working concentration (e.g., 20 ng/µl)

for qPCR analysis.
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B. qPCR Reaction:

Prepare the qPCR reaction mix in a 384-well optical plate. For each reaction (typically 10-20

µL final volume), combine:

SYBR Green PCR Master Mix (1X)

Forward and Reverse Primers for GPR18 (e.g., 150-300 nM each)

Template cDNA (e.g., 25 ng)

Nuclease-free water to the final volume

Include triplicate reactions for each sample and gene, as well as no-template controls

(NTCs).

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Perform the qPCR using a standard cycling program, for example:

Initial denaturation: 95°C for 10 minutes.

Cycling (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.

Melt curve analysis: To confirm the specificity of the amplified product.

C. Data Analysis:

Determine the cycle threshold (Ct) for GPR18 and the housekeeping gene for each sample.

Calculate the relative expression of GPR18 mRNA using the ΔΔCt method.

Western Blotting for GPR18 Protein Detection
This protocol details the detection of GPR18 protein in cell or tissue lysates.

Sample Preparation:
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Prepare total protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer)

supplemented with protease inhibitors.

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA

assay).

SDS-PAGE:

Load 10-25 µg of total protein per lane onto a 10% acrylamide SDS-PAGE gel. Include a

molecular weight marker.

Perform electrophoresis to separate proteins by size.

Protein Transfer:

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF)

membrane.

Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunodetection:

Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat milk or 5% BSA in TBS with 0.05% Tween 20 (TBST)).

Incubate the membrane with a primary antibody against GPR18 (e.g., rabbit polyclonal,

diluted in blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at

room temperature.

Wash the membrane again three times with TBST for 10 minutes each.
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Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize

the protein bands using an imaging system.

The theoretical molecular weight of GPR18 is ~38 kDa, but it may appear at a higher

weight (~70 kDa) due to glycosylation. Analyze band intensity relative to a loading control

like GAPDH or β-actin.

Immunohistochemistry (IHC) for GPR18 Protein
Localization
This protocol is for visualizing the location of GPR18 protein in formalin-fixed, paraffin-

embedded (FFPE) tissue sections.

Tissue Preparation:

Deparaffinize 4-µm FFPE tissue sections by immersing them in xylene.

Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%)

and finally in distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer

(e.g., 0.01M sodium citrate, pH 6.0) and heating at 99-100°C for 20 minutes.

Allow slides to cool to room temperature.

Staining:

Quench endogenous peroxidase activity using a suitable blocking reagent (e.g., 3%

hydrogen peroxide).

Block non-specific binding sites with a protein block or normal serum for 20-30 minutes.

Incubate the sections with the primary GPR18 antibody (diluted appropriately, e.g., 1:200)

for 45 minutes at room temperature or overnight at 4°C.
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Rinse with a wash buffer (e.g., TBS-T).

Detection:

Apply a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP

conjugate.

Rinse with wash buffer after each step.

Apply a chromogen substrate (e.g., DAB or Vector Red) until the desired color intensity

develops.

Counterstaining and Mounting:

Counterstain the nuclei with hematoxylin.

Dehydrate the sections through graded ethanol and clear in xylene.

Mount with a permanent mounting medium and a coverslip.

Analysis:

Examine the slides under a microscope to assess the staining intensity and subcellular

localization of GPR18. Protein expression is often observed as cytoplasmic staining in

immune cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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